molecular formula C12H11IN2 B8305685 N-(4-iodophenyl)1,2-diaminobenzene

N-(4-iodophenyl)1,2-diaminobenzene

Cat. No.: B8305685
M. Wt: 310.13 g/mol
InChI Key: HIADXXVQRNYRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)1,2-diaminobenzene is a useful research compound. Its molecular formula is C12H11IN2 and its molecular weight is 310.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

2-N-(4-iodophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H11IN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2

InChI Key

HIADXXVQRNYRGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium dithionite (85%, 19.7 g, 96 mmol) in water (100 ml) was added to a suspension of N-(4-iodophenyl)-2-nitroaniline (8 g, 24 mmol) in ethanol (400 ml). The resulting mixture was heated under reflux for 45 min, cooled, treated with dilute aqueous ammonia (300 ml) and concentrated under reduced pressure. The resulting white slurry was treated with dilute aqueous ammonia (200 ml), filtered, the collected solid washed with water (100 ml) and dried to give N-(4-iodophenyl)-2-aminoaniline (3.1 g, 43%) as a white solid.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the method of Chem. Abs., 1962, 57, 9840a, a solution of sodium dithionite (85%, 24.74 g, 121 mmol) in water (120 ml) was added to a suspension of (4-iodophenyl)-2-nitroaniline in ethanol (500 ml). The mixture was heated under reflux for 45 minutes, cooled, treated with 300 ml of dilute aqueous ammonia, and concentrated under reduced pressure. The resulting white slurry was treated with 200 ml of dilute aqueous ammonia, filtered and washed with water (200 ml). The solid was dried in a vacuum desiccator at room temperature to give N-(4-iodophenyl)1,2-diaminobenzene, 8.91 g, which gradually darkens on exposure to light, m.p. 122°-123° C.
[Compound]
Name
9840a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

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